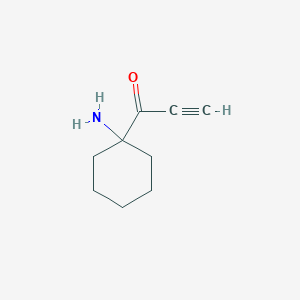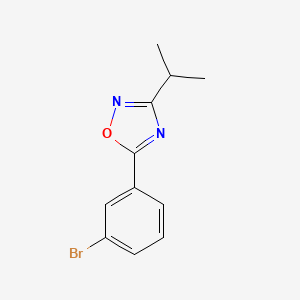![molecular formula C10H8N10 B13158683 [8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
[8,8'-Bi-9H-purine]-6,6'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[8,8’-Bi-9H-purine]-6,6’-diamine is a compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are the building blocks of DNA and RNA. This particular compound is characterized by its unique structure, which includes two purine rings connected at the 8th position and amino groups at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [8,8’-Bi-9H-purine]-6,6’-diamine typically involves the coupling of two purine derivatives. One common method starts with the preparation of 6-chloropurine, which is then subjected to a coupling reaction with another purine derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [8,8’-Bi-9H-purine]-6,6’-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography .
化学反应分析
Types of Reactions
[8,8’-Bi-9H-purine]-6,6’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives .
科学研究应用
[8,8’-Bi-9H-purine]-6,6’-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic uses, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of [8,8’-Bi-9H-purine]-6,6’-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt cellular processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Guanine: Another purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally similar to purines and acts on the central nervous system
Uniqueness
[8,8’-Bi-9H-purine]-6,6’-diamine is unique due to its bi-purine structure, which provides distinct chemical and biological properties compared to other purines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C10H8N10 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC 名称 |
8-(6-amino-7H-purin-8-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H8N10/c11-5-3-7(15-1-13-5)19-9(17-3)10-18-4-6(12)14-2-16-8(4)20-10/h1-2H,(H3,11,13,15,17,19)(H3,12,14,16,18,20) |
InChI 键 |
QMCFZDRXRZIPCB-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N=C(N2)C3=NC4=NC=NC(=C4N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
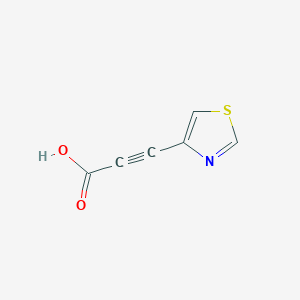
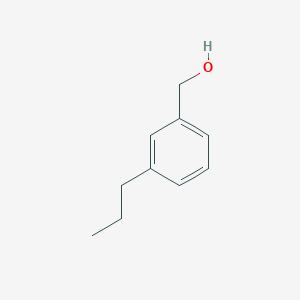
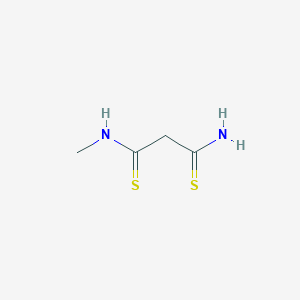
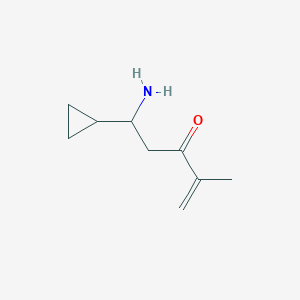
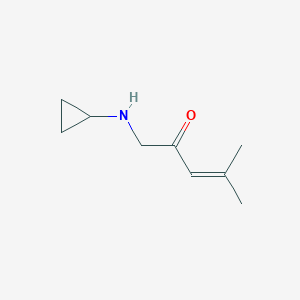
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)
